molecular formula C10H11I2NO3 B13400119 methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

Cat. No.: B13400119
M. Wt: 447.01 g/mol
InChI Key: TWUDQOSVGDGRHW-MRVPVSSYSA-N
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Description

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is a chemical compound with the molecular formula C10H11I2NO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate typically involves the iodination of a precursor compound followed by esterification. The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid, under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, followed by purification steps such as crystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in these interactions, potentially affecting the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxy-3,5-diiodophenyl)propanoate: Similar structure but lacks the amino group.

    Levothyroxine: A synthetic T4 hormone used to treat hypothyroidism, containing iodine atoms but with a different molecular structure.

Uniqueness

Methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate is unique due to its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H11I2NO3

Molecular Weight

447.01 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate

InChI

InChI=1S/C10H11I2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1

InChI Key

TWUDQOSVGDGRHW-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C(=C1)I)O)I)N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N

Origin of Product

United States

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